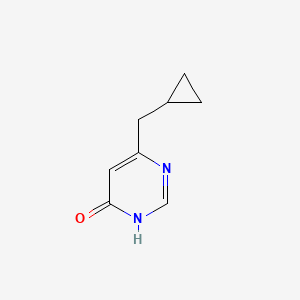

6-(Cyclopropylméthyl)pyrimidin-4-ol

Vue d'ensemble

Description

6-(Cyclopropylmethyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Cyclopropylmethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Cyclopropylmethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Protection des Cultures

Le PPA est un analogue fonctionnel de l'acide salicylique (AS) et a été utilisé dans la protection des cultures . Il active les réponses de défense des plantes, offrant une alternative intéressante aux produits agrochimiques biocides conventionnels . Cependant, son utilisation dans la protection des cultures doit tenir compte de certains facteurs, notamment la réduction incomplète des maladies et le coût de l'aptitude pour les plantes .

Promotion de la Croissance des Plantes

Le PPA a été trouvé pour promouvoir la croissance des plantes. Il a été observé qu'il augmentait le poids frais du riz (Oryza sativa) et des plantes d'Arabidopsis à de faibles concentrations . Cela en fait un promoteur de croissance potentiel en agriculture .

Amélioration des Mécanismes de Défense des Plantes

Le PPA améliore l'expression des gènes liés aux espèces réactives de l'oxygène (ROS), aux défenses et à l'AS dans Arabidopsis thaliana . Cela suggère que le PPA peut amorcer les défenses des plantes, plutôt que de les activer directement .

Résistance aux Maladies

Le PPA stimule la résistance des plantes aux maladies. Lors d'une infection bactérienne, les plantes d'Arabidopsis prétraitées avec du PPA ont montré des symptômes de maladie considérablement diminués et une éruption de ROS plus précoce et plus forte, par rapport aux plantes prétraitées avec l'ester méthylique de benzothiadiazole (BTH), un analogue fonctionnel de l'AS .

Développement des Racines

En plus de promouvoir la croissance des plantes, le PPA favorise également le développement des racines latérales . Cela pourrait potentiellement améliorer la santé et la productivité globales de la plante .

Découverte de Composants Inconnus du Système Immunitaire des Plantes

L'utilisation du PPA et de composés similaires peut contribuer à la découverte de composants inconnus du système immunitaire des plantes . Cela pourrait potentiellement conduire au développement de nouvelles stratégies pour améliorer l'immunité des plantes .

Mécanisme D'action

Target of Action

The primary target of 6-(Cyclopropylmethyl)pyrimidin-4-ol, also known as PPA (pyrimidin-type plant activator), is the plant defense system . It induces plant defense responses to a broad spectrum of pathogens .

Mode of Action

6-(Cyclopropylmethyl)pyrimidin-4-ol interacts with its targets by enhancing the expression of genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in plants . During bacterial infection, plants pretreated with this compound show dramatically decreased disease symptoms and an earlier and stronger ROS burst, compared with plants pretreated with benzothiadiazole S-methyl ester (BTH), a functional analog of salicylic acid (SA) .

Biochemical Pathways

The affected biochemical pathways involve the plant redox system . The compound promotes the accumulation of hydrogen peroxide (H2O2) in the cytosol, plasma membrane, and cell wall around intracellular bacteria, and also on the bacterial cell wall . This indicates that H2O2, a type of ROS, is directly involved in killing bacteria .

Pharmacokinetics

It is noted that the compound is fully soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol’s action include an increase in the fresh weight of rice (Oryza sativa) and Arabidopsis plants at low concentrations . It also promotes lateral root development . At the cellular level, there is an accumulation of H2O2 in various parts of the cell during bacterial infection .

Analyse Biochimique

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with enzymes, proteins, and other biomolecules to enhance plant resistance against pathogens. For instance, it has been shown to upregulate genes related to reactive oxygen species (ROS), defenses, and salicylic acid (SA) in Arabidopsis plants . These interactions suggest that 6-(Cyclopropylmethyl)pyrimidin-4-ol may act as a signaling molecule, modulating the activity of various biomolecules involved in plant defense.

Cellular Effects

6-(Cyclopropylmethyl)pyrimidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it promotes lateral root development and increases fresh weight at low concentrations . During bacterial infection, it enhances the ROS burst and upregulates defense-related genes, leading to decreased disease symptoms . These effects indicate that 6-(Cyclopropylmethyl)pyrimidin-4-ol plays a crucial role in modulating cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of 6-(Cyclopropylmethyl)pyrimidin-4-ol involves its interaction with various biomolecules. It has been observed to accumulate H2O2 in the cytosol, plasma membrane, and cell wall around intracellular bacteria, directly contributing to bacterial cell wall damage . This suggests that 6-(Cyclopropylmethyl)pyrimidin-4-ol may function as an activator of the plant redox system, enhancing the plant’s defense mechanisms through ROS-mediated pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to maintain its activity over extended periods, promoting plant growth and defense responses without significant degradation . This stability makes it a promising candidate for agricultural applications, where consistent performance over time is crucial.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 6-(Cyclopropylmethyl)pyrimidin-4-ol in animal models are limited, its impact on plant models provides insights into its potential effects. At low concentrations, it promotes growth and enhances defense responses, while higher doses may lead to adverse effects such as toxicity or inhibition of growth

Metabolic Pathways

6-(Cyclopropylmethyl)pyrimidin-4-ol is involved in metabolic pathways related to plant defense. It interacts with enzymes and cofactors that regulate the synthesis of primary metabolites, such as amino acids, sugars, and organic acids . By promoting the synthesis of these metabolites, it enhances the plant’s overall metabolic activity and resistance to pathogens.

Transport and Distribution

The transport and distribution of 6-(Cyclopropylmethyl)pyrimidin-4-ol within cells and tissues are critical for its function. It is fully soluble in water, allowing it to be easily transported throughout the plant . This solubility facilitates its interaction with various cellular components, ensuring its effective distribution and accumulation in target tissues.

Subcellular Localization

6-(Cyclopropylmethyl)pyrimidin-4-ol localizes to specific subcellular compartments, where it exerts its effects on cellular function. It has been observed to accumulate in the cytosol, plasma membrane, and cell wall, particularly around intracellular bacteria . This localization is essential for its role in enhancing plant defense mechanisms, as it allows for targeted action against pathogens.

Propriétés

IUPAC Name |

4-(cyclopropylmethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-4-7(9-5-10-8)3-6-1-2-6/h4-6H,1-3H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKAPIBNLGYHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1493689.png)

![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)

![1-isopropyl-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1493706.png)